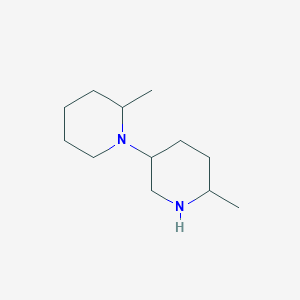

2-Methyl-5-(2-methylpiperidin-1-yl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methyl-5-(2-methylpiperidin-1-yl)piperidine is a compound that belongs to the class of piperidine derivatives. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. These compounds are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(2-methylpiperidin-1-yl)piperidine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the photochemical method for obtaining bicyclic piperidinones from dienes via [2 + 2] intramolecular cycloaddition can be used, followed by reduction to form the desired piperidine derivative .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve large-scale cyclization and reduction reactions. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(2-methylpiperidin-1-yl)piperidine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Methyl-5-(2-methylpiperidin-1-yl)piperidine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It serves as a ligand in various biochemical assays.

Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(2-methylpiperidin-1-yl)piperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to the desired therapeutic or biochemical outcome .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Methyl-5-(2-methylpiperidin-1-yl)piperidine include other piperidine derivatives such as:

- 2-Methylpiperidine

- 2-Pipecoline

- α-Methylpiperidine

- α-Pipecoline

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which can confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

2-Methyl-5-(2-methylpiperidin-1-yl)piperidine, a derivative of piperidine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, making it a candidate for therapeutic applications. This article explores its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H22N2, with a molecular weight of approximately 194.32 g/mol. Its structure features two piperidine rings and a methyl group, which may influence its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₂N₂ |

| Molecular Weight | 194.32 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly those involving acetylcholine and glutamate receptors. Piperidine derivatives are known to modulate these systems, which are crucial in various central nervous system (CNS) disorders.

Neurotransmitter Modulation

Research indicates that piperidine derivatives can act as:

- Receptor antagonists : Blocking specific neurotransmitter receptors.

- Receptor agonists : Activating certain receptors to elicit a biological response.

Antiviral Activity

Recent studies have focused on the antiviral potential of piperidine derivatives against SARS-CoV-2. For instance, molecular docking studies suggest that compounds similar to this compound may effectively inhibit the main protease (Mpro) of the virus. These findings highlight its potential as a therapeutic agent in treating COVID-19.

Anticancer Properties

Piperidine derivatives have shown promise in cancer therapy. For example, certain derivatives have demonstrated cytotoxic effects on various cancer cell lines, including FaDu hypopharyngeal tumor cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation, making these compounds candidates for further development as anticancer agents.

Case Study 1: Antiviral Efficacy

In a study examining piperidine derivatives against SARS-CoV-2, it was found that compounds with structural similarities to this compound exhibited significant binding affinity to the viral protease. The binding free energy calculations indicated favorable interactions, suggesting that these compounds could serve as effective inhibitors in vitro .

Case Study 2: Anticancer Activity

A recent investigation into the cytotoxic effects of piperidine derivatives revealed that certain modifications to the piperidine structure enhanced their anticancer properties. Specifically, derivatives with additional functional groups showed increased potency against cancer cell lines compared to standard treatments like bleomycin .

Properties

Molecular Formula |

C12H24N2 |

|---|---|

Molecular Weight |

196.33 g/mol |

IUPAC Name |

2-methyl-1-(6-methylpiperidin-3-yl)piperidine |

InChI |

InChI=1S/C12H24N2/c1-10-6-7-12(9-13-10)14-8-4-3-5-11(14)2/h10-13H,3-9H2,1-2H3 |

InChI Key |

IRUSBIHSNPVICL-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CN1)N2CCCCC2C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.